molecular formula C18H22ClNO2S B4286752 4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B4286752
M. Wt: 351.9 g/mol
InChI Key: REOANXGNEIUTRE-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C₁₂H₁₄ClNO₂S. It belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and industry. This compound is characterized by its chloro, diethylphenyl, and dimethylbenzenesulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

  • Chlorination: The starting material, 2,6-diethylaniline, is chlorinated to introduce the chloro group at the appropriate position.

  • Sulfonation: The chlorinated compound is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

  • Methylation: Finally, the compound undergoes methylation to add the methyl groups at the desired positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction times to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide is used to study enzyme inhibition and protein interactions. Its sulfonamide group is particularly useful in designing enzyme inhibitors.

Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-N-(2,6-diethylphenyl)-acetamide: Similar in structure but lacks the sulfonamide group.

  • 2,5-Dimethylbenzenesulfonamide: Lacks the chloro and diethylphenyl groups.

  • N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide: Similar but without the chloro group.

Uniqueness: 4-Chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of all three functional groups (chloro, diethylphenyl, and dimethylbenzenesulfonamide), which contribute to its distinct chemical properties and reactivity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2S/c1-5-14-8-7-9-15(6-2)18(14)20-23(21,22)17-11-12(3)16(19)10-13(17)4/h7-11,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOANXGNEIUTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
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4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
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4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
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4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 6
4-chloro-N-(2,6-diethylphenyl)-2,5-dimethylbenzenesulfonamide

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